molecular formula C6H11BrClN3 B7970255 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride

3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride

Cat. No.: B7970255
M. Wt: 240.53 g/mol
InChI Key: DQJYSKWGHAEYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the pyrazole ring can form halogen bonds with target molecules, influencing their activity. Additionally, the amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.ClH/c7-6-4-9-10(5-6)3-1-2-8;/h4-5H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJYSKWGHAEYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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